2-Chloro-5-(3-methoxyphenyl)benzoic acid
Description
Contextual Significance within Organic Synthesis and Advanced Chemical Structures
The utility of 2-Chloro-5-(3-methoxyphenyl)benzoic acid in organic synthesis lies in the versatile reactivity of its functional groups. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, facilitating the construction of larger molecules. guidechem.com The chlorine substituent can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
This compound is a prime example of a biaryl or substituted biphenyl (B1667301) derivative. The biaryl motif is a fundamental structural unit found in numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov The ability to synthesize complex biaryls from readily available precursors like carboxylic acids is a significant area of research. nih.govrsc.org Molecules like this compound are instrumental in this context, providing a scaffold that can be further elaborated to produce targeted, high-value compounds. The presence of the methoxy (B1213986) group also offers a site for potential modification or can influence the electronic properties of the molecule.
Overview of Benzoic Acid Derivatives and Substituted Biphenyl Systems in Academic Inquiry
Benzoic acid and its derivatives are a well-established class of compounds with broad applications. They are frequently used as intermediates in the synthesis of a wide array of chemical products, including dyes, perfumes, and pharmaceuticals. researchgate.netanshulchemicals.com For instance, substituted benzoic acids are key components in the synthesis of anti-inflammatory drugs, antimicrobial agents, and even cancer therapeutics. researchgate.netanshulchemicals.comnih.gov The carboxylic acid group often plays a crucial role in the biological activity of these molecules, for example, by forming essential hydrogen bonds with protein targets. nih.gov
Substituted biphenyl systems are another area of intense academic and industrial research. arabjchem.orgresearchgate.net The biphenyl framework is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. rsc.org The two phenyl rings provide a rigid scaffold that can be precisely decorated with functional groups to optimize interactions with biological targets. The synthesis of these systems has been revolutionized by methods like the Suzuki-Miyaura cross-coupling reaction, which efficiently joins two aryl fragments. arabjchem.org More recent research has focused on developing novel methods for biaryl synthesis directly from carboxylic acids, highlighting the importance of starting materials like this compound. nih.govnih.govrsc.org
Research Trajectory and Unaddressed Scientific Questions Pertaining to this compound
The research trajectory for compounds like this compound is intrinsically linked to the broader goals of organic synthesis and medicinal chemistry. A primary focus is the development of more efficient and sustainable methods for its synthesis and its utilization in creating novel, functional molecules. While classical methods for biaryl synthesis exist, there is a continuous drive to develop catalytic processes that are more environmentally benign and have a broader substrate scope. nih.govresearchgate.net
Several unaddressed scientific questions remain. A key area of investigation is the exploration of new catalytic systems that can selectively functionalize the different positions on the aromatic rings of this compound. For instance, developing methods for the direct and selective C-H activation of such molecules would open up new avenues for creating complex derivatives. Another area of inquiry is the full exploration of its potential in materials science, where biphenyl structures are used in the development of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The specific electronic and steric properties imparted by the chloro and methoxy substituents could lead to materials with unique photophysical properties. Finally, while it is a valuable building block, the full biological potential of derivatives synthesized from this compound remains largely unexplored, representing a significant opportunity for future research.
Compound Data
Below are tables detailing the identifiers and computed physicochemical properties of the subject compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 1179607-85-2 bldpharm.com |
| Molecular Formula | C14H11ClO3 bldpharm.com |
| Molecular Weight | 262.69 g/mol bldpharm.com |
| SMILES Code | O=C(O)C1=CC(C2=CC=CC(OC)=C2)=CC=C1Cl bldpharm.com |
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3 | 2.2 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 3 nih.gov |
| Rotatable Bond Count | 3 nih.gov |
| Exact Mass | 262.039672 g/mol |
| Monoisotopic Mass | 262.039672 g/mol |
| Topological Polar Surface Area | 46.5 Ų nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBXJYBKBLPYBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681204 | |
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179607-85-2 | |
| Record name | 4-Chloro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 Chloro 5 3 Methoxyphenyl Benzoic Acid
Conventional and Contemporary Synthetic Pathways to 2-Chloro-5-(3-methoxyphenyl)benzoic acid
The synthesis of this biaryl benzoic acid derivative is primarily achieved through a combination of strategic halogenation, cross-coupling reactions to form the core carbon-carbon bond, and manipulation of the carboxylic acid group.
Strategies Involving Halogenation and Subsequent Functionalization of Benzoic Acid Scaffolds
The creation of appropriately substituted precursors is a critical first step in the synthesis of this compound. This typically involves the selective introduction of halogen atoms onto a benzoic acid or related scaffold, which serves as a handle for subsequent cross-coupling reactions.
A common strategy begins with commercially available materials like 2-chlorobenzoic acid or its precursors. These starting materials can be further functionalized to install a second halide, typically bromine or iodine, at the 5-position. For instance, methods for the synthesis of 5-bromo-2-chloro benzoic acid often start from 2-chlorobenzotrichloride, which is subjected to bromination using reagents such as bromine in the presence of a catalyst. google.com The resulting 2-chloro-5-bromobenzotrichloride is then hydrolyzed under acidic conditions to yield the desired di-halogenated benzoic acid. google.com
Alternatively, functionalization can be achieved through nitration. Ortho-chlorobenzoic acid can be nitrated using a mixture of nitric and sulfuric acids, a process that must be carefully temperature-controlled (preferably below 5°C) to favor the formation of 2-chloro-5-nitrobenzoic acid over other isomers. googleapis.comgoogle.comprepchem.com The nitro group can then be reduced to an amine, which can be converted to a halide via a Sandmeyer reaction, providing another route to a di-halogenated benzoic acid suitable for cross-coupling.
The following table outlines a representative reaction for preparing a key intermediate.
| Reaction | Starting Material | Reagents | Product | Key Features |
| Bromination/Hydrolysis | 2-chlorobenzotrichloride | 1. Bromine, Catalyst2. Acid, Water | 5-bromo-2-chloro benzoic acid | Utilizes a low-cost starting material; proceeds in a one-pot manner without purification of the intermediate. google.com |
| Nitration | o-chlorobenzoic acid | Nitric acid, Sulfuric acid | 2-chloro-5-nitrobenzoic acid | Temperature control is crucial for regioselectivity; yields can be high under optimal conditions. prepchem.com |
Cross-Coupling Reactions for Biaryl Linkage Formation (e.g., Suzuki-Miyaura Coupling Variants)
The central step in constructing the this compound molecule is the formation of the biaryl bond. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this transformation, valued for its mild reaction conditions and tolerance of a wide range of functional groups. tcichemicals.com
In a typical Suzuki-Miyaura approach for this synthesis, a di-halogenated benzoic acid derivative, such as 2-chloro-5-bromobenzoic acid (or its corresponding ester), is reacted with 3-methoxyphenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. The presence of a base is essential for the transmetalation step of the catalytic cycle. The selectivity of the reaction is a key consideration; the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical palladium-catalyzed conditions, allowing for a regioselective coupling at the 5-position of the benzoic acid ring. kochi-tech.ac.jp
Various combinations of catalysts, ligands, and bases can be employed to optimize the reaction yield and purity.
| Parameter | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). mdpi.com |
| Ligand | Triphenylphosphine (PPh₃), DPEPhos, XPhos | Stabilizes the palladium center and influences its reactivity and selectivity. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. mdpi.com |
| Solvent | Toluene, Dioxane, Ethanol, Water | Solubilizes reactants and influences reaction rate and temperature. kochi-tech.ac.jpmdpi.com |
This method's efficiency and functional group tolerance make it a preferred route for synthesizing a wide array of biaryl compounds, including the target molecule. tcichemicals.comresearchgate.net
Introduction and Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a defining feature of the target molecule. Its introduction can occur at various stages of the synthesis. If the synthesis begins with a substituted toluene, the carboxylic acid is typically formed via oxidation of the methyl group. googleapis.com Another common method is the hydrolysis of a nitrile (-CN) or a trichloromethyl (-CCl₃) group. google.comgoogle.com For example, the synthesis of 5-bromo-2-chloro benzoic acid from 2-chloro-5-bromobenzotrichloride relies on a hydrolysis step to form the carboxyl group. google.com
In many synthetic sequences, particularly those involving organometallic reagents or certain coupling conditions, the carboxylic acid is temporarily converted into an ester (e.g., a methyl or ethyl ester). This derivatization serves two primary purposes:
Protection : It prevents the acidic proton of the carboxylic acid from interfering with bases or organometallic reagents used in preceding steps, such as the Suzuki-Miyaura coupling.
Solubility : Esterification can alter the solubility profile of the intermediate, sometimes simplifying purification. semanticscholar.org
After the core biaryl structure has been assembled, the ester is readily converted back to the carboxylic acid via hydrolysis, typically under basic conditions (using NaOH or KOH) followed by acidic workup, or under acidic conditions. bas.bg
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign. This involves considerations such as maximizing atom economy, minimizing waste, and using safer solvents.
Evaluation of Atom Economy and Reaction Efficiency
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. primescholars.comjocpr.com An ideal reaction would have a 100% atom economy, where all atoms from the reactants are incorporated into the final product.
The Suzuki-Miyaura coupling, while highly effective, does not have a perfect atom economy. rsc.org In the synthesis of this compound from 2-chloro-5-bromobenzoic acid and 3-methoxyphenylboronic acid, significant portions of the reactants become byproducts.
Atom Economy Calculation for a Representative Suzuki-Miyaura Coupling:
| Reactant | Formula | Formula Weight ( g/mol ) | Utilized Atoms (in Product) | Formula Weight Utilized ( g/mol ) | Wasted Atoms | Formula Weight Wasted ( g/mol ) |
| 2-chloro-5-bromobenzoic acid | C₇H₄BrClO₂ | 235.46 | C₇H₄ClO₂ | 155.56 | Br | 79.90 |
| 3-methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | C₇H₇O | 107.12 | B(OH)₂ | 44.84 |
| Total | 387.42 | 262.68 | 124.74 |
Atom Economy (%) = (Formula Weight of Product / Total Formula Weight of Reactants) x 100 = (262.68 / 387.42) x 100 ≈ 67.8%
Implementation of Solvent-Free and Aqueous Medium Synthetic Innovations
Efforts to develop greener synthetic routes focus heavily on replacing volatile organic compounds (VOCs) with more environmentally friendly solvents like water. The Suzuki-Miyaura reaction has been successfully adapted to run in aqueous media, often with the aid of water-soluble ligands and palladium catalysts. tcichemicals.com Using water as a solvent not only reduces environmental impact but can also simplify product isolation and, in some cases, accelerate the reaction rate.
Furthermore, research into catalyst-free reactions in aqueous media presents a promising frontier. For example, the amination of 2-chloro-5-nitrobenzoic acid has been achieved in superheated water without a metal catalyst, demonstrating that under certain conditions, water can act as both a solvent and a promoter for nucleophilic aromatic substitution. researchgate.net While direct application to the C-C bond formation required for this compound is not straightforward, it highlights a trajectory toward minimizing or eliminating transition metal catalysts, which are often costly and toxic. The development of solvent-free, solid-state, or mechanochemical methods for cross-coupling reactions also represents an active area of research aimed at improving the green credentials of such syntheses.
Development and Application of Catalytic Systems for Sustainable Production
The sustainable production of complex molecules like this compound heavily relies on the development of advanced catalytic systems. The goal is to create processes that are not only high-yielding but also environmentally benign, often referred to as "green chemistry". researchgate.net
A primary method for synthesizing the core structure of this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This involves reacting a derivative of 2-chlorobenzoic acid with a (3-methoxyphenyl)boronic acid derivative. For this purpose, modern catalytic systems often employ palladium-based catalysts due to their high efficiency. researchgate.net
Recent advancements focus on creating highly active catalysts that can be used in low loadings, minimizing metal contamination in the final product. N-Heterocyclic carbene (NHC)-palladium complexes, such as [(SIPr)Pd(cinnamyl)Cl], have been shown to be effective in various cross-coupling reactions. nih.gov Additionally, palladium catalysts supported on materials like nickel ferrite (B1171679) (Pd/NiFe₂O₄) or COOH-modified graphene have been developed to facilitate easier separation and recycling of the catalyst, a key aspect of sustainable production. researchgate.netmdpi.com These heterogeneous catalysts can be used in aqueous solvent mixtures, reducing the reliance on volatile organic compounds. researchgate.net
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. In the context of a Suzuki-Miyaura coupling between a 2-chlorobenzoic acid derivative and (3-methoxyphenyl)boronic acid, several factors including temperature, catalyst loading, and the choice of base and solvent can be fine-tuned to achieve the desired outcome. researchgate.netsemanticscholar.org
Systematic screening of these parameters is a common strategy. For instance, a study on the synthesis of a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, involved optimizing the molar ratio of reactants, reaction time, and temperature at each of its four synthetic steps to significantly improve the total yield to 63.7%. semanticscholar.org Similar principles apply to the synthesis of this compound, where careful control over the reaction environment is necessary to drive the reaction to completion and minimize the formation of byproducts. researchgate.net
The choice of base is also a critical parameter. Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The base's strength and solubility can influence the reaction rate and yield. In some cases, a mixture of solvents, such as toluene/water or DMF/water, is used to ensure that all components of the reaction, including the organic substrates and inorganic base, are sufficiently soluble. nih.govresearchgate.net
The following table illustrates a hypothetical optimization of a Suzuki coupling reaction for a generic biaryl synthesis, showcasing how different parameters can be varied to improve the yield.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ (1) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 85 |
| 3 | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 |
| 4 | Pd/C (5) | K₂CO₃ | Water | 90 | 12 | 78 |
This table is illustrative and represents typical optimization studies for Suzuki-Miyaura reactions.
The interplay of temperature, pressure, and catalyst loading has a profound impact on the efficiency of the synthesis of this compound.
Pressure: While many Suzuki-Miyaura reactions are conducted at atmospheric pressure, in some cases, applying pressure can be beneficial, particularly when dealing with gaseous reactants or when trying to improve the solubility of gases in the reaction mixture. For instance, in related chlorination reactions, air pressure of 0.5 MPa has been used. researchgate.net
Catalyst Loading: The amount of catalyst used is a critical factor for both economic and environmental reasons. The goal is to use the lowest possible catalyst loading without compromising the reaction time and yield. High catalyst loadings can be costly and lead to higher levels of metal impurities in the product. Optimization studies often involve systematically decreasing the catalyst loading to find the minimum effective amount. researchgate.net For example, in one optimized process, the catalyst loading was successfully decreased from 60 mol% to 20 mol% while maintaining a high yield. researchgate.net In some highly efficient systems, catalyst loadings as low as 0.0025 mol% have been reported for the coupling of aryl bromides. nih.gov
The following table demonstrates the effect of varying these parameters on reaction outcomes from a study on a related Suzuki coupling reaction.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 30 | 1 | 24 | 40 |
| 2 | 50 | 1 | 12 | 65 |
| 3 | 80 | 1 | 5 | 95 |
| 4 | 100 | 1 | 5 | 98 |
| 5 | 80 | 0.5 | 8 | 92 |
| 6 | 80 | 0.1 | 12 | 85 |
Data adapted from studies on Suzuki coupling reactions to illustrate general trends. researchgate.net
Regioselectivity: In the synthesis of this compound, regioselectivity is a critical consideration, particularly if the starting materials have multiple potential reaction sites. The target molecule requires the coupling to occur specifically at the C-5 position of the 2-chlorobenzoic acid moiety. If a starting material like 2,5-dichlorobenzoic acid were used, the catalyst and reaction conditions would need to selectively activate the C-5 position over the C-2 position for the Suzuki coupling.
The regioselectivity of Suzuki-Miyaura reactions can be controlled by several factors, including electronic effects, steric hindrance, and the choice of catalyst and ligands. rsc.org For dihaloarenes, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining and selectivity-determining step. Generally, the C-Br bond is more reactive than the C-Cl bond, and the C-I bond is the most reactive. When two of the same halogens are present, electronic effects of other substituents on the ring become important. rsc.org For instance, an electron-withdrawing group can make a nearby C-Cl bond more susceptible to oxidative addition.
Ligands play a crucial role in directing the regioselectivity. The use of specific ligands can favor reaction at one position over another due to steric interactions or by altering the electronic properties of the palladium center. nih.gov For example, in the cross-coupling of 2,4-dichloropyridines, a Pd/IPr catalytic system showed high selectivity for reaction at the C4 position, while ligand-free conditions favored the C5 position in 2,5-dichloropyridine. nih.gov Similarly, directing groups on the substrate, such as a hydroxyl group, can direct the catalyst to a specific ortho-position through noncovalent interactions. researchgate.net
Stereoselectivity: The final product, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselectivity in the final product is not a concern. However, stereoselectivity could be relevant if any of the synthetic intermediates in a multi-step synthesis are chiral. In such cases, controlling the stereochemistry during the synthesis would be important to ensure the formation of the correct intermediate. For related Suzuki-Miyaura reactions that produce chiral products, such as arylphenethylamines, stereospecific cross-coupling methods have been developed to control the configuration of the final molecule. nih.gov
Chemical Reactivity and Derivatization Studies of 2 Chloro 5 3 Methoxyphenyl Benzoic Acid
Functional Group Transformations at the Carboxylic Acid Site
The carboxylic acid moiety is a prime site for modification, allowing for the synthesis of various esters and amides, or its reduction to the corresponding alcohol.
The synthesis of esters and amides from benzoic acids is a well-established field of organic chemistry. Esterification of 2-Chloro-5-(3-methoxyphenyl)benzoic acid can be achieved through several standard methods. These include the Fischer esterification with an alcohol under acidic catalysis, or reaction with alkyl halides. More advanced methods involve using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Metal-containing catalysts are also employed to facilitate the esterification process with various alcohols, often at elevated temperatures to drive the reaction to completion. google.com
Amidation reactions follow similar principles, typically involving the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride. The resulting 2-chloro-5-(3-methoxyphenyl)benzoyl chloride can then react with a wide array of primary or secondary amines to form the corresponding N-substituted benzamides. nih.gov Direct coupling of the carboxylic acid with an amine using peptide coupling reagents is also a common and efficient strategy. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse properties.
Table 1: Examples of Esterification and Amidation Reactions This table is interactive. Click on the headers to sort.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl ester |
| Esterification | Ethanol, DCC, DMAP | Ethyl ester |
| Amidation | 1. SOCl₂ 2. Aniline (B41778) | N-phenyl amide |
| Amidation | 1. SOCl₂ 2. Benzylamine | N-benzyl amide |
The carboxylic acid group of this compound can be readily reduced to a primary alcohol, 2-(hydroxymethyl)-4-chlorophenylmethane. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The resulting benzyl (B1604629) alcohol derivative opens up further avenues for synthetic modifications, such as oxidation to the corresponding aldehyde or conversion to an alkyl halide.
Conversely, the aromatic rings of the molecule are generally resistant to oxidation under standard conditions. However, the methoxy (B1213986) group could potentially undergo oxidation under specific and harsh conditions, though this is not a common transformation pathway. The aromatic core itself would require very powerful oxidizing agents and extreme conditions to be cleaved, often leading to degradation rather than selective transformation. philadelphia.edu.jo
Table 2: Summary of Reduction and Oxidation Pathways This table is interactive. Click on the headers to sort.
| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Reduction | LiAlH₄, THF | Primary Alcohol |
| Aromatic Rings | Reduction | H₂, Rh/C (High Pressure) | Cyclohexane Rings philadelphia.edu.jo |
| Methoxy Group | Oxidation | Strong Oxidizing Agents | Aldehyde/Carboxylic Acid (potential) |
| Alkyl Side Chain (if present) | Oxidation | KMnO₄, H₃O⁺ | Carboxylic Acid youtube.com |
Aromatic Ring Functionalization and Modifications
The two aromatic rings in the molecule exhibit different reactivities towards substitution reactions, dictated by their respective substituents.
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The outcome of such reactions on this compound is determined by the directing effects of the existing substituents.
On the 2-Chlorobenzoic Acid Ring: This ring is substituted with two deactivating groups: the chloro group (-Cl) and the carboxylic acid group (-COOH). The chloro group is an ortho, para-director, while the carboxylic acid is a meta-director. youtube.com The combined effect makes the ring significantly less reactive towards electrophiles. Based on studies of o-chlorobenzoic acid, nitration tends to yield a mixture of isomers, with substitution occurring at the 3-position (ortho to -Cl and meta to -COOH) and the 5-position (para to -Cl and meta to -COOH). google.comgoogleapis.com Therefore, electrophilic attack on this ring is expected to be slow and may require harsh conditions, leading to substitution primarily at the position para to the chlorine and meta to the carboxyl group.
On the 3-Methoxyphenyl (B12655295) Ring: This ring is activated by the electron-donating methoxy group (-OCH₃), which is a powerful ortho, para-director. It is also substituted with the deactivating aryl group. The strong activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it (C2, C4, and C6 positions of the methoxyphenyl ring). This ring is therefore the preferred site for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.
| Aromatic Ring | Key Directing Group(s) | Predicted Major Product(s) of Nitration (HNO₃/H₂SO₄) |
|---|---|---|
| 2-Chlorobenzoic Acid | -Cl (o,p-director, deactivating), -COOH (m-director, deactivating) | Substitution at C-3 and C-5 google.comgoogleapis.com |
| 3-Methoxyphenyl Ring | -OCH₃ (o,p-director, activating) | Substitution at C-2, C-4, and C-6 of the methoxyphenyl ring |
Nucleophilic aromatic substitution (SNAr) allows for the replacement of a leaving group, such as a halide, by a nucleophile. libretexts.org This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. philadelphia.edu.jochemistrysteps.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. chemistrysteps.com
In this compound, the chloro substituent is on a ring containing a carboxylic acid group. While the carboxylic acid is an electron-withdrawing group, it is located meta to the chlorine atom. This meta positioning does not allow for resonance stabilization of the negative charge onto the EWG, which is crucial for activating the ring towards SNAr. philadelphia.edu.jolibretexts.org Consequently, nucleophilic substitution of the chlorine atom is expected to be very difficult under standard SNAr conditions. Successful displacement would likely require extremely harsh conditions or the use of metal catalysts. This contrasts with molecules like 2-chloro-5-nitrobenzoic acid, where the potent para-nitro group strongly activates the ring, enabling facile amination and other nucleophilic substitutions. researchgate.netnih.gov
Table 4: Feasibility of Nucleophilic Aromatic Substitution This table is interactive. Click on the headers to sort.
| Substrate | Activating Group (Position relative to Cl) | Reactivity towards Nucleophiles (e.g., NH₃, RO⁻) |
|---|---|---|
| This compound | -COOH (meta) | Very Low philadelphia.edu.jolibretexts.org |
| 2-Chloro-5-nitrobenzoic acid | -NO₂ (para) | High researchgate.netnih.gov |
| p-Chloronitrobenzene | -NO₂ (para) | High libretexts.org |
| m-Chloronitrobenzene | -NO₂ (meta) | Inert libretexts.org |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles.
The carboxylic acid group, after deprotonation to the carboxylate, is an effective DMG. semanticscholar.orgresearchgate.netrsc.org Studies on substituted benzoic acids have shown that the carboxylate group can direct lithiation to an adjacent position. organic-chemistry.orgresearchgate.net In the case of this compound, the carboxylate would direct metalation to the C6 position. This regioselectivity is further reinforced by the chloro group at C2, as studies on meta-chlorobenzoic acids show a complementary directing effect where lithiation occurs at the position flanked by the two groups. semanticscholar.orgresearchgate.net Therefore, treatment with a strong base like s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures is expected to selectively generate the 6-lithio species. semanticscholar.orgorganic-chemistry.org This lithiated intermediate can then react with a range of electrophiles (e.g., iodine, carbon dioxide, aldehydes) to introduce a new substituent specifically at the C6 position.
Table 5: Directed ortho-Metalation and Subsequent Functionalization This table is interactive. Click on the headers to sort.
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Metalation | s-BuLi, TMEDA, -78 °C | 6-Lithio-2-chloro-5-(3-methoxyphenyl)benzoate semanticscholar.orgorganic-chemistry.org |
| 2. Electrophilic Quench | I₂ | 2-Chloro-6-iodo-5-(3-methoxyphenyl)benzoic acid |
| 2. Electrophilic Quench | CO₂ then H₃O⁺ | 2-Chloro-5-(3-methoxyphenyl)isophthalic acid |
| 2. Electrophilic Quench | DMF then H₃O⁺ | 2-Chloro-6-formyl-5-(3-methoxyphenyl)benzoic acid |
Transformations Involving the Methoxy Group
The methoxy group on the phenyl ring of this compound is a key site for chemical modifications, influencing the electronic properties and reactivity of the molecule. This section details the demethylation and ether cleavage reactions, as well as the oxidative pathways of the methoxybenzene substructure.
Demethylation and Ether Cleavage Reactions
The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a fundamental transformation in synthetic organic chemistry. This reaction can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used option for aryl methyl ethers. The resulting phenol (B47542) can serve as a precursor for further derivatization.
Commonly employed reagents for the demethylation of aryl methyl ethers include strong acids, nucleophilic agents, and Lewis acids. The reaction conditions can be tailored to achieve selective cleavage in the presence of other functional groups.
Table 1: Reagents and Conditions for Demethylation of Aryl Methyl Ethers
| Reagent | Conditions | Product |
|---|---|---|
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 2-Chloro-5-(3-hydroxyphenyl)benzoic acid |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 2-Chloro-5-(3-hydroxyphenyl)benzoic acid |
| Sodium thioethoxide (B8401739) (C₂H₅SNa) | DMF, reflux | 2-Chloro-5-(3-hydroxyphenyl)benzoic acid |
| Lithium chloride | Microwave irradiation | 2-Chloro-5-(3-hydroxyphenyl)benzoic acid |
Oxidative Pathways of the Methoxybenzene Substructure
The methoxybenzene moiety of this compound can undergo oxidative transformations to yield various products, including quinones. The oxidation of methoxy-substituted aromatic compounds can be achieved through chemical or electrochemical methods.
Oxidative demethylation is another pathway where the methoxy group is cleaved under oxidative conditions. nih.govresearchgate.netrsc.orgacs.org This can sometimes lead to the formation of catechols or other dihydroxyaromatic compounds. rsc.org The selective oxidation of the methoxy-substituted ring can be influenced by the choice of oxidizing agent and the reaction conditions. For instance, the oxidation of methoxybenzenes can lead to the formation of quinones, which are valuable intermediates in organic synthesis. acs.orgresearchgate.netnih.govorgsyn.orgnih.gov
Table 2: Oxidative Transformations of Methoxybenzene Derivatives
| Oxidizing Agent | Conditions | Potential Product(s) |
|---|---|---|
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile, water | Benzoquinone derivatives |
| 2-Iodoxybenzoic acid (IBX) | DMSO | Ortho-quinone or catechol derivatives |
| Nitric acid | High temperature and pressure | Carboxylic acids (ring cleavage) google.com |
| Photo-excited nitroarenes | Light irradiation | Ring cleavage products capes.gov.brscispace.com |
Synthesis of Advanced Derivatives and Polyaromatic Constructs
The functional groups present in this compound, namely the carboxylic acid and the chloro substituent, provide handles for the synthesis of more complex molecules, including heterocyclic systems and extended conjugated structures.
Condensation and Cyclization Reactions to Form Heterocyclic Systems
The 2-chloro-benzoic acid moiety is a versatile precursor for the synthesis of various fused heterocyclic systems. One of the most prominent reactions is the Ullmann condensation, where the chloro group is displaced by a nucleophile, often an amine, in the presence of a copper catalyst. nih.govnih.govmdpi.com This reaction can be followed by an intramolecular cyclization to afford polycyclic aromatic compounds.
For example, the condensation of this compound with amino-substituted heterocycles can lead to the formation of complex fused systems. rsc.org These reactions are often facilitated by the presence of a base and can sometimes be promoted by microwave irradiation. nih.gov
Table 3: Synthesis of Heterocyclic Systems
| Reactant | Reaction Type | Conditions | Product |
|---|---|---|---|
| 2-Aminopyridine | Ullmann Condensation/Cyclization | Copper catalyst, base, heat | Pyrido[2,1-b]quinazolin-11-one derivative |
| 2-Aminothiazole | Ullmann Condensation/Cyclization | Copper catalyst, base, heat | Thiazolo[2,3-b]quinazolin-5-one derivative |
| Aniline | Ullmann Condensation/Cyclization | Copper catalyst, base, heat | Acridone derivative |
Extension of Conjugated Systems via Further Coupling Reactions
The chloro substituent on the benzoic acid ring serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds and the extension of conjugated systems.
The Suzuki coupling involves the reaction of the aryl chloride with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govnih.govrsc.orgorganic-chemistry.orgmdpi.com This allows for the introduction of new aryl or vinyl substituents at the position of the chlorine atom.
The Heck reaction, on the other hand, couples the aryl chloride with an alkene to form a new, more substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrsc.org Both reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage modification of complex molecules.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), base | 2-Aryl-5-(3-methoxyphenyl)benzoic acid |
| Heck Reaction | Alkene (e.g., styrene) | Pd catalyst (e.g., Pd(OAc)₂), base | 2-Vinyl-5-(3-methoxyphenyl)benzoic acid derivative |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Chloro 5 3 Methoxyphenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to the seven aromatic protons and the single methoxy (B1213986) group proton. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and involvement in hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the 14 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm. docbrown.info The chemical shifts of the aromatic carbons are influenced by the attached substituents; carbons bonded to the electronegative chlorine and oxygen atoms will be shifted downfield.
The following tables provide predicted chemical shift assignments based on data from analogous compounds such as 2-chlorobenzoic acid and 3-methoxybenzoic acid. rsc.orgrsc.org
Predicted ¹H NMR Chemical Shift Assignments for 2-Chloro-5-(3-methoxyphenyl)benzoic acid This table is a predictive model based on data from structurally similar compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| COOH | > 10.0 | Broad Singlet |
| Aromatic H (on chloro-benzoic acid ring) | 7.3 - 8.1 | Multiplets |
| Aromatic H (on methoxyphenyl ring) | 6.9 - 7.4 | Multiplets |
| OCH₃ | ~3.8 | Singlet |
Predicted ¹³C NMR Chemical Shift Assignments for this compound This table is a predictive model based on data from structurally similar compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| COOH | ~170 - 172 |
| C-Cl | ~132 - 135 |
| C-O (methoxy) | ~159 - 160 |
| Quaternary Aromatic Carbons | 125 - 142 |
| Tertiary Aromatic Carbons | 114 - 134 |
| OCH₃ | ~55 |
Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Analysis
To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be instrumental in identifying which protons are adjacent on the two aromatic rings, by observing cross-peaks between them. usm.my
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it, simplifying the interpretation of the complex aromatic region in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). usm.my This is particularly powerful for identifying the connectivity between the two aromatic rings and for assigning quaternary carbons, which are not observed in HSQC spectra. For instance, correlations would be expected between the protons on one ring and the carbons of the adjacent ring, confirming the C-C bond that links the two moieties. usm.my
Solid-State NMR for Investigating Polymorphism and Molecular Packing
Solid-State NMR (SSNMR) is a vital tool for characterizing the structure of materials in their solid form, providing insights into phenomena such as polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and SSNMR is sensitive to the subtle differences in molecular conformation and packing that define them. nih.gov
For this compound, SSNMR could be used to:
Identify the number of crystallographically independent molecules in the unit cell.
Characterize the hydrogen-bonding network, particularly the carboxylic acid dimer formation, which is common in such compounds.
Distinguish between different polymorphic forms by detecting variations in ¹³C chemical shifts that arise from different crystal packing environments. nih.gov While specific SSNMR studies on this compound have not been reported, the methodology has been successfully applied to other complex substituted aromatic acids to elucidate their solid-state structures. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group and Intermolecular Interaction Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are highly effective for identifying functional groups and studying intermolecular forces like hydrogen bonding.
Identification of Characteristic Vibrational Modes of the Carboxylic Acid and Aromatic Rings
The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its functional groups.
Carboxylic Acid Group:
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. nih.gov
C=O Stretch: A strong, sharp band corresponding to the carbonyl stretch is anticipated around 1680–1710 cm⁻¹ in the IR spectrum. Its exact position is sensitive to the extent of hydrogen bonding. nih.gov
C-O Stretch and O-H Bend: These vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Aromatic Rings:
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
C=C Stretch: Ring stretching modes are expected in the 1450–1600 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations occur at lower frequencies (e.g., 700-900 cm⁻¹) and are indicative of the substitution pattern on the rings.
Other Functional Groups:
C-Cl Stretch: A band in the 600–800 cm⁻¹ region can often be attributed to the C-Cl stretching mode.
C-O-C Stretch (Ether): Asymmetric and symmetric stretching of the aryl-ether linkage would produce bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
Characteristic Vibrational Modes for this compound This table presents expected vibrational frequencies based on data from analogous compounds.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | IR | 2500 - 3300 | Strong, Broad |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |
| C=O Stretch | IR, Raman | 1680 - 1710 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |
| C-O-C Asymmetric Stretch | IR | 1200 - 1300 | Strong |
| C-Cl Stretch | IR, Raman | 600 - 800 | Medium to Strong |
Exploration of Hydrogen Bonding and Other Intermolecular Interactions via Vibrational Signatures
Vibrational spectroscopy is exceptionally sensitive to intermolecular interactions. For carboxylic acids like this compound, the most significant interaction is the formation of centrosymmetric hydrogen-bonded dimers via the carboxylic acid groups. researchgate.net
This strong hydrogen bonding has distinct vibrational signatures:
The aforementioned broadness of the O-H stretching band in the IR spectrum is a direct consequence of the strong hydrogen bond.
The frequency of the C=O stretching vibration is lowered (red-shifted) compared to a non-hydrogen-bonded carbonyl group, as the hydrogen bond weakens the C=O double bond.
Low-frequency Raman spectroscopy can sometimes directly probe the intermolecular vibrations of the hydrogen-bonded dimer itself.
By analyzing the position and shape of these key vibrational bands, detailed information about the strength and nature of the hydrogen bonding within the crystal lattice can be obtained. orientjchem.org
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through controlled fragmentation, it offers a molecular fingerprint that aids in confirming the identity of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allow for the determination of a molecule's elemental composition. mdpi.com This technique is crucial in distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₄H₁₁ClO₃), the theoretical exact mass can be calculated with high precision. HRMS analysis is capable of resolving the isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl), further confirming the compound's elemental composition. mdpi.com Powerful analytical instrumentation and efficient methods are essential for such determinations in pharmaceutical and chemical analysis. mdpi.comcsic.es
Table 1: Theoretical Exact Mass Data for this compound
| Isotope Formula | Theoretical m/z |
|---|---|
| C₁₄H₁₁³⁵ClO₃ | 262.0397 |
| C₁₄H₁₁³⁷ClO₃ | 264.0367 |
Note: Data is based on theoretical calculations for the molecular ion [M]⁺.
In mass spectrometry, the molecular ion of this compound undergoes fragmentation upon ionization, typically through techniques like Collision-Induced Dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. While specific experimental spectra for this exact compound are not detailed in the provided search results, the fragmentation pathways can be predicted based on the known behavior of benzoic acids and substituted biphenyls. nih.govdocbrown.info
Key fragmentation steps would likely include:
Loss of a hydroxyl radical ([M-OH]⁺): A common fragmentation for carboxylic acids, resulting in the formation of an acylium ion. docbrown.info
Loss of the carboxyl group ([M-COOH]⁺): Cleavage of the C-C bond between the ring and the carboxylic acid. docbrown.info
Decarboxylation ([M-CO₂]⁺): Loss of carbon dioxide.
Cleavage of the methoxy group: This can occur via the loss of a methyl radical ([M-CH₃]⁺) or a methoxy radical ([M-OCH₃]⁺).
Fission of the biphenyl (B1667301) linkage: Cleavage of the bond connecting the two aromatic rings.
Loss of a chlorine atom ([M-Cl]⁺).
These fragmentation pathways, summarized in the table below, provide structural confirmation by matching observed fragment masses to theoretically derived structures.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description | Predicted m/z (for ³⁵Cl) |
|---|---|---|
| [C₁₄H₁₁ClO₃]⁺ | Molecular Ion | 262 |
| [C₁₄H₁₀ClO₂]⁺ | Loss of OH radical | 245 |
| [C₁₃H₁₀ClO]⁺ | Loss of COOH radical | 217 |
| [C₁₄H₁₁O₃]⁺ | Loss of Cl radical | 227 |
| [C₁₃H₈ClO₃]⁺ | Loss of CH₃ radical | 247 |
| [C₇H₄ClO₂]⁺ | Phenylbenzoic acid fragment | 155 |
| [C₇H₇O]⁺ | Methoxyphenyl fragment | 107 |
| [C₆H₅O]⁺ | Loss of CH₂ from methoxyphenyl fragment | 93 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
While specific single-crystal X-ray diffraction data for this compound was not found in the searched literature, its solid-state structure can be inferred from the well-documented crystallographic behavior of related benzoic acid derivatives and substituted biphenyls. nih.govresearchgate.netresearchgate.net
Hydrogen bonding is a dominant force in the crystal packing of benzoic acids. A near-universal feature is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netresearchgate.netuky.edu This interaction typically forms a characteristic R²₂(8) graph set motif.
The molecule possesses significant conformational flexibility, primarily around two key rotatable bonds: the C-C bond linking the two phenyl rings and the C-C bond connecting the carboxylic acid group to its ring.
Biphenyl Moiety: The dihedral angle between the mean planes of the two benzene (B151609) rings is a critical conformational parameter. Due to steric hindrance between the substituents at the ortho positions of the biphenyl linkage, a non-planar conformation is expected. In structurally similar compounds, this dihedral angle can be significant, for instance, 65.92° was observed in a related functionalized biaryl. nih.gov This twist is a balance between conjugative effects favoring planarity and steric repulsion favoring a twisted conformation.
Benzoic Acid Moiety: The carboxylic acid group is often twisted out of the plane of the benzene ring to which it is attached. nih.gov This torsion angle is influenced by the electronic effects of the ring substituents and the demands of the crystal packing environment. In many substituted benzoic acids, the carboxy group is significantly displaced from the ring plane. nih.gov Conformational analysis of related molecules shows that substitution patterns are a key determinant of the preferred conformation and can lead to phenomena like polymorphism. uky.edu
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Hydroxy-5-(3-methoxyphenyl)benzoic Acid |
| 2-Chloro-5-methoxybenzoic acid |
| Methyl 5-chloro-2-hydroxy-3-(4-methoxyphenyl)-4,6-dimethylbenzoate |
| 2-Hydroxy-3-methoxybenzoic acid |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Benzoic acid |
| 2-(toluene-4-sulfonylamino)-benzoic Acid |
| 5-chloro-2-hydroxy-N-phenethylbenzamide |
| 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide |
| 5-chloro-2-hydroxy-N-benzylbenzamide |
| 2-methoxy-4-(methoxy-carbonyl)phenyl 2-chloro-4-fluorobenzoate |
Investigation of Polymorphism and Crystal Engineering Strategies
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific research into the polymorphism and crystal engineering of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. Similarly, crystal engineering, which focuses on the design and synthesis of functional solid-state structures, offers pathways to tailor material properties through the control of intermolecular interactions.
Despite the broad interest in the solid-state behavior of substituted benzoic acids, dedicated studies focusing on this compound are not available in the current body of published research. Consequently, there are no reported polymorphs for this specific compound, and no crystal engineering strategies, such as co-crystallization or salt formation, have been documented.
The lack of experimental data means that no crystallographic information, such as unit cell parameters, space groups, or hydrogen bonding motifs, can be presented. Detailed research findings and data tables, which would typically form the core of such a discussion, are therefore absent for this particular compound.
Future research in this area would be valuable. Investigating the crystallization of this compound from a variety of solvents and under different conditions could lead to the discovery of novel polymorphic forms. Furthermore, exploring its co-crystallization with other molecules could yield new solid forms with potentially enhanced properties, contributing to the broader understanding of supramolecular chemistry and the rational design of crystalline materials.
Theoretical and Computational Chemistry of 2 Chloro 5 3 Methoxyphenyl Benzoic Acid
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and related properties of molecules. DFT methods balance computational cost with accuracy, making them a popular choice for studying medium-sized organic molecules. These calculations solve approximations of the Schrödinger equation to determine the electron density of the system, from which numerous molecular properties can be derived.
A primary application of quantum chemical calculations is the determination of a molecule's equilibrium geometry—the spatial arrangement of atoms corresponding to the lowest energy state. For 2-Chloro-5-(3-methoxyphenyl)benzoic acid, methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are used to perform geometry optimization.
The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the most stable conformation. The resulting structure for this compound would likely be non-planar due to the rotational freedom between the two phenyl rings and around the C-O and C-C bonds of the methoxy (B1213986) and carboxylic acid groups, respectively. The presence of multiple substituents on the benzoic acid ring is expected to cause slight distortions in the phenyl ring's planarity, with bond lengths and angles deviating from those of an ideal benzene (B151609) ring.
The electronic structure, which describes the distribution and energy of electrons within the molecule, is also obtained from these calculations. Properties such as molecular orbital energies, charge distribution, and the molecular electrostatic potential (MEP) map can be computed to understand the electronic nature of the compound.
Table 1: Illustrative Data for Optimized Geometrical Parameters This table presents the type of data obtained from DFT calculations for a substituted benzoic acid and is for illustrative purposes only, as specific computational data for this compound is not available in the cited literature.
| Parameter | Description | Typical Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C=O | Carbonyl double bond in carboxylic acid | ~1.21 Å |
| C-O | Carbonyl single bond in carboxylic acid | ~1.35 Å |
| C-Cl | Carbon-chlorine bond | ~1.74 Å |
| C-C (ring) | Aromatic carbon-carbon bonds | 1.39 - 1.41 Å |
| Bond Angles | ||
| O=C-O | Angle within the carboxylic acid group | ~122° |
| C-C-Cl | Angle involving the chlorine substituent | ~120° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's kinetic stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO may be distributed over the electron-withdrawing chloro-substituted benzoic acid moiety.
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the molecule's behavior.
Table 2: Conceptual Quantum Chemical Reactivity Descriptors This table illustrates the type of reactivity descriptors derived from FMO analysis. The values are conceptual and not specific to the title compound.
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra to confirm molecular structures.
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed by performing a frequency calculation on the optimized geometry. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes (stretching, bending, etc.) of the functional groups present in this compound, such as O-H stretching of the carboxylic acid, C=O stretching, C-Cl stretching, and aromatic C-H vibrations. Calculated frequencies are often systematically overestimated and may be scaled by an empirical factor for better agreement with experimental data.
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This allows for the prediction of the λmax values.
Molecular Modeling and Simulation Studies
While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques are used to explore the larger-scale behavior of molecules, including their conformational dynamics and interactions with other molecules.
This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable conformers (local minima on the potential energy surface) and the energy barriers for rotation between them.
In the solid state or in solution, molecules of this compound will interact with each other through non-covalent forces. Molecular simulations can provide detailed insight into these interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This allows the molecules to form strong intermolecular hydrogen bonds, typically resulting in the formation of centrosymmetric dimers where the carboxylic acid groups of two molecules interact head-to-head. This is a very common and stabilizing motif in the crystal structures of benzoic acids.
Pi-Pi Stacking: The two aromatic rings in the molecule can interact with those of neighboring molecules through pi-pi stacking interactions. These interactions, which arise from the electrostatic and dispersion forces between the electron clouds of the rings, play a significant role in the packing of aromatic molecules in crystals. The geometry of these interactions can be parallel-displaced or T-shaped.
Simulations can help visualize and quantify these interactions, predicting how molecules might arrange themselves in a crystal lattice and contributing to the understanding of the material's bulk properties.
Structure-Reactivity and Structure-Function Relationship Investigations
The relationship between the three-dimensional structure of a molecule and its chemical reactivity or biological function is a cornerstone of modern drug discovery and materials science. Computational chemistry offers powerful tools to probe these relationships at a molecular level. For this compound, these investigations would aim to understand how its specific arrangement of atoms influences its interactions and transformations.
Computational Elucidation of Reaction Pathways and Transition States
The synthesis and potential reactions of this compound can be computationally modeled to understand the underlying mechanisms. Density Functional Theory (DFT) and other quantum mechanical methods are typically employed to map out the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.
Key Computational Approaches:
Transition State Searching: Algorithms are used to locate the highest energy point along a reaction coordinate, which represents the transition state. The structure and energy of this state are critical for calculating the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations can trace the reaction pathway downhill to connect the transition state with the corresponding reactants and products, confirming the proposed mechanism.
Solvent Effects: The inclusion of solvent models, either implicit (continuum models) or explicit (including individual solvent molecules), is essential for accurately predicting reaction energetics in a solution phase.
In the context of synthesizing related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, computational studies could elucidate the mechanism of nitration or other electrophilic aromatic substitution reactions. For instance, a study on the synthesis of benzothiazinones from a related precursor highlighted how different nucleophilic attack points on an intermediate could lead to the desired product or a side product. researchgate.netresearchgate.net Such computational analyses would involve calculating the energies of the intermediates and transition states for each possible reaction pathway.
Hypothetical Reaction Pathway Analysis for a Related Reaction:
The table below illustrates the type of data that would be generated from a computational study on a hypothetical reaction involving a substituted benzoic acid.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| Step 1: Formation of Acyl Chloride | |||
| Reactant | This compound + SOCl₂ | 0.0 | - |
| Transition State 1 | [Complex] | +15.2 | C-O bond breaking, C-Cl bond forming |
| Intermediate | Acyl chloride intermediate | -5.7 | - |
| Step 2: Amidation | |||
| Reactant | Acyl chloride + NH₃ | 0.0 | - |
| Transition State 2 | [Tetrahedral intermediate] | +8.9 | N-C bond forming, C-Cl bond breaking |
| Product | 2-chloro-5-(3-methoxyphenyl)benzamide + HCl | -25.3 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
In Silico Screening and Ligand Design Principles for Targeted Interactions
In silico techniques are instrumental in screening large libraries of virtual compounds and in designing new molecules with a high affinity for a specific biological target. These methods are crucial in the early stages of drug discovery.
Molecular Docking:
Molecular docking simulations would be a primary tool to investigate the potential biological targets of this compound. This involves predicting the preferred orientation of the molecule when bound to a target protein. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of different compounds.
For example, studies on derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have utilized molecular docking to explore their inhibitory potential against enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes. nih.gov These studies revealed that the compounds interact with the active site of the enzymes through hydrogen bonding and various pi interactions. nih.gov A similar approach for this compound would involve docking it into the active sites of various enzymes to predict potential biological activity.
Pharmacophore Modeling and QSAR:
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model can then be used to search for other molecules that fit these criteria.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Descriptors such as electronic, steric, and hydrophobic properties are calculated for each molecule and correlated with their activity.
Ligand Design Principles:
Based on the results of docking and pharmacophore modeling, new derivatives of this compound could be designed to enhance their interaction with a specific target. This could involve:
Modifying functional groups: For instance, the methoxy group or the carboxylic acid could be altered to optimize hydrogen bonding or hydrophobic interactions.
Introducing new substituents: Adding substituents to the phenyl rings could improve binding affinity or selectivity.
Illustrative Data from a Hypothetical In Silico Screening:
The following table demonstrates the kind of data that would be generated from a molecular docking study of this compound against a hypothetical protein target.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Arg120, Tyr345, Phe450 |
| Types of Interactions | Hydrogen bond with Arg120 (from carboxylic acid), Pi-pi stacking with Tyr345, Hydrophobic interactions with Phe450 |
| Ligand Efficiency | 0.35 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Such in silico studies provide a rational basis for prioritizing the synthesis and experimental testing of new compounds, thereby accelerating the discovery process.
In Vitro Biological Activity and Mechanistic Studies of 2 Chloro 5 3 Methoxyphenyl Benzoic Acid and Its Derivatives
Enzyme Inhibition and Activation Assays in Cell-Free Systems
Derivatives of benzoic acid are known to interact with various enzymes, including those crucial for carbohydrate metabolism, such as α-glucosidase and α-amylase. Inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. scielo.br By slowing the digestion of carbohydrates, these inhibitors can reduce the rate of glucose absorption. scielo.br While direct studies on 2-Chloro-5-(3-methoxyphenyl)benzoic acid are limited, research on structurally related compounds provides insight into the potential enzymatic interactions of this class. For instance, various benzoic acid derivatives have been analyzed for their inhibitory effects on porcine pancreatic α-amylase. nih.gov
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce enzyme activity by 50%. mdpi.com Kinetic studies are performed to determine the nature of this inhibition. By analyzing enzyme reaction rates at varying substrate and inhibitor concentrations, typically using a Lineweaver-Burk plot, the mode of inhibition—such as competitive, non-competitive, or mixed—can be determined. scielo.brnih.gov
For example, a study on bavachalcone (B190645), a compound with a 1,3-diphenylpropenone skeleton, found it to be a mixed competitive and non-competitive inhibitor of α-glucosidase. scielo.br In another study, derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide were synthesized and showed potent to moderate inhibitory activity against both α-glucosidase and α-amylase. nih.gov The most active of these, compound 5o , was found to be a more potent inhibitor of both enzymes than the standard drug acarbose. nih.gov Similarly, various 5-amino-nicotinic acid derivatives have demonstrated significant inhibitory activities against both α-amylase and α-glucosidase, with IC50 values comparable to acarbose. nih.gov
Table 1: α-Amylase and α-Glucosidase Inhibition by Benzoic Acid Derivatives and Related Compounds Note: This table presents data for structurally related compounds to illustrate the potential activity of the broader chemical class, as direct data for this compound is not available.
| Compound Class/Derivative | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 mM | nih.govmdpi.com |
| 5-amino-nicotinic acid derivative (Cmpd 2) | α-Amylase | 12.17 ± 0.14 µg/mL | nih.gov |
| 5-amino-nicotinic acid derivative (Cmpd 2) | α-Glucosidase | 12.01 ± 0.09 µg/mL | nih.gov |
| 4-hydroxy-3-methoxy benzoic acid derivative (Cmpd 9) | α-Amylase | 33.26 µg/mL | rjptonline.org |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (Cmpd 5o) | α-Glucosidase | Potent (fourfold vs acarbose) | nih.gov |
| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (Cmpd 5o) | α-Amylase | Potent (sixfold vs acarbose) | nih.gov |
Molecular docking studies provide critical insights into how these inhibitor molecules interact with the active site of an enzyme. For benzoic acid derivatives inhibiting α-amylase, hydrogen bonding and hydrophobic interactions are the primary forces involved in binding. nih.govmdpi.com The carboxyl group of the benzoic acid scaffold often forms a key hydrogen bond with amino acid residues in the enzyme's active site, mimicking natural substrate interactions. nih.gov For instance, docking studies of 2,5-substituted benzoic acid inhibitors with the anti-apoptotic protein Mcl-1 show a crucial hydrogen bond between the compound's carboxyl group and an arginine residue (Arg263). nih.gov
In the case of α-glucosidase, inhibitors are thought to bind to amino acid residues within the active site, which can induce conformational changes in the enzyme. mdpi.com These interactions can be driven by both hydrophobic forces and hydrogen bonds. nih.gov Studies using fluorescence spectroscopy have shown that inhibitor binding can quench the intrinsic tryptophan fluorescence of α-glucosidase and reduce the enzyme's surface hydrophobicity, indicating a change in its conformation. scielo.brnih.gov Molecular docking of bavachalcone suggested that its inhibitory effect stems from hydrogen bonds formed with residues trp391, arg428, and trp710 of α-glucosidase. scielo.br
Receptor Binding and Modulation Assays (In Vitro)
Derivatives of biphenyl (B1667301) benzoic acid have been identified as a novel class of potent and selective agonists for the human beta-3 adrenergic receptor (β3-AR). nih.govacs.org The β3-AR is found in various tissues, including adipocytes and the detrusor muscle of the urinary bladder, making it a therapeutic target for obesity, type 2 diabetes, and overactive bladder (OAB). acs.org
The discovery of biphenyl benzoic acid derivatives as β3-AR agonists involved screening for compounds that could bind to and activate the receptor. nih.govacs.org Radioligand binding assays are commonly used to evaluate the affinity of compounds for specific receptors, determining parameters like the inhibition constant (Ki). Structure-activity relationship (SAR) studies on this scaffold focused on modifying various parts of the molecule to improve potency and selectivity. nih.govnih.gov
For instance, one series of studies involved modifying the terminal phenyl ring, where more lipophilic substitutions improved potency. acs.org A subsequent generation of compounds explored replacing the 3-chlorophenyl moiety with pyridyl ring analogues and introducing a methyl group into the linker, which greatly enhanced potency. nih.gov While specific binding data for this compound is not detailed, related analogues were identified that displayed high potency and selectivity for the human β3-AR. nih.gov
Additionally, structurally related compounds containing a methoxyphenyl group, such as (2-methoxyphenyl)piperazine derivatives, have been evaluated for their affinity at other receptors, including the 5-HT1A serotonin (B10506) receptor, where they can bind with high affinity. nih.gov
Table 2: Receptor Binding and Activity of Biphenyl Benzoic Acid Derivatives and Related Structures Note: This table presents data for the broader class of compounds to which this compound belongs.
| Compound Class/Derivative | Target Receptor | Activity Profile | Source |
|---|---|---|---|
| Biphenyl Benzoic Acid Analogues (e.g., 10a, 10e) | Human β3-Adrenergic Receptor | Potent and selective agonist | nih.govacs.org |
| Second Generation Biphenyl Benzoic Acid Analogues (e.g., 9h, 9k) | Human β3-Adrenergic Receptor | Highly potent and selective agonist | nih.gov |
| (2-methoxyphenyl)piperazine derivatives (e.g., 2a, 2c) | 5-HT1A Receptor | High affinity binding (Ki = 0.12-0.63 nM) | nih.gov |
| BI-2800 (β3-AR Agonist) | β1-Adrenergic Receptor | Antagonist (IC50 = 70 nM) | opnme.com |
Beyond simply binding to a receptor, it is crucial to determine if a compound modulates the receptor's function (i.e., as an agonist or antagonist). For G-protein coupled receptors like the β3-AR, functional activity is often assessed by measuring the downstream signaling cascade, such as the generation of cyclic AMP (cAMP) in cell-based models. opnme.com
Several of the potent biphenyl benzoic acid β3-AR agonists were shown to have high efficacy in functional models. nih.gov Specifically, lead candidates demonstrated efficacy in a model of overactive bladder, causing relaxation of the bladder, which is consistent with β3-AR activation. nih.govacs.org These findings confirm that the compounds are not merely binders but are functional agonists capable of eliciting a physiological response, making them attractive candidates for therapeutic development for OAB. nih.gov
Cellular Pathway Investigation in Cultured Cell Lines
For example, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov In lymphoma cell lines that depend on these proteins for survival, a lead compound from this class was shown to bind to the endogenous proteins and induce cell death, demonstrating targeted engagement of the intrinsic apoptosis pathway. nih.gov
In another study, a newly synthesized quinolinone derivative containing a 3-hydroxy-5-methoxyphenyl moiety, YYK1 , was investigated for its effects on HL-60 human leukemia cells. nih.gov The compound was found to induce apoptosis (programmed cell death) by increasing reactive oxygen species (ROS) and activating the p38 MAPK signaling pathway. nih.gov These results indicate that compounds with the 3-methoxyphenyl (B12655295) structural motif can trigger cellular stress and apoptotic signaling cascades in cancer cell lines.
Effects on Cell Proliferation and Viability in Research Models
The initial assessment of a compound's potential as an anti-cancer agent often involves evaluating its effect on the growth and survival of cancer cells in a laboratory setting. For derivatives of this compound, these studies have been conducted across various human cancer cell lines.
One area of investigation has been on derivatives where the carboxylic acid is converted to an amide. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic activity, but this also provides a framework for how modifications impact biological systems generally. nih.gov Similarly, novel benzimidazole-based derivatives incorporating a trimethoxyphenyl moiety have demonstrated significant cytotoxic activities against human cancer cell lines such as SW480 (colon cancer) and A549 (lung cancer). nih.gov Specifically, the derivative N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (compound 5o in the study) showed potent cytotoxicity with IC50 values of 0.15 ± 0.01 μM against A549 cells and 3.68 ± 0.59 μM against SW480 cells. nih.gov
Another study on new benzoxazole (B165842) derivatives, which share some structural similarities, tested their cytotoxic activities against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov These studies are crucial in identifying which structural features of a molecule contribute to its ability to inhibit cancer cell proliferation.
The following table summarizes the cytotoxic activity of a representative derivative from the benzimidazole (B57391) series against two cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung Cancer) | 0.15 ± 0.01 |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon Cancer) | 3.68 ± 0.59 |
Induction of Apoptosis and Cell Cycle Modulation in In Vitro Systems
Beyond simply inhibiting cell growth, understanding the mechanism by which a compound achieves this is critical. Many effective cancer therapies work by inducing apoptosis, or programmed cell death, in malignant cells. Research on derivatives related to this compound has explored this aspect.
For example, the highly potent benzimidazole derivative, N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, was found to induce apoptosis in A549 lung cancer cells. nih.gov Flow cytometry analysis revealed that treatment with this compound led to a dose-dependent increase in the percentage of apoptotic cells. nih.gov At concentrations of 0.15 µM and 0.30 µM, the total apoptosis rates were 15.2% and 74.3%, respectively, a significant increase compared to untreated cells. nih.gov This compound was also shown to arrest the cell cycle at the S phase in these cells. nih.gov
Similarly, a study on novel 2-amino-5-benzylthiazole derivatives demonstrated their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were shown to cause the cleavage of PARP1 and caspase 3, proteins that play a key role in the apoptotic pathway. ukrbiochemjournal.org They also increased the levels of the pro-apoptotic protein Bim and decreased the levels of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.orgnih.gov Another investigation into new benzoxazole derivatives found that a lead compound induced apoptosis in 16.52% of HepG2 cells, accompanied by a 4.8-fold increase in caspase-3 levels compared to control cells. nih.gov
Molecular Target Identification and Validation through Biochemical Assays
Identifying the specific molecular target of a compound is a key step in understanding its mechanism of action and for its further development. For derivatives structurally related to this compound, molecular docking and biochemical assays have been employed to predict and validate their targets.
In the case of the potent benzimidazole derivative N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide, molecular docking studies suggested that it binds to topoisomerase IIα-DNA, a crucial enzyme involved in DNA replication and a validated target for cancer therapy. nih.gov Molecular dynamics simulations further confirmed the stability of the compound within the binding pocket of this target. nih.gov
For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking was used to study their interaction with α-glucosidase and α-amylase, enzymes relevant to diabetes. The studies revealed hydrogen bonding and hydrophobic interactions with active site residues, explaining their inhibitory activity. nih.gov In another example, new benzoxazole derivatives were evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. nih.gov ELISA assays confirmed that the most cytotoxic derivatives significantly reduced VEGFR-2 protein concentration. nih.gov
Structure-Activity Relationship (SAR) Elucidation from In Vitro Data
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule can be modified to enhance its desired biological activity and reduce off-target effects.
Impact of Structural Modifications on In Vitro Biological Potency
Through the synthesis and testing of various analogs, researchers can determine the impact of different chemical groups on the potency of the compounds. For 2-phenoxybenzamide (B1622244) derivatives, it was found that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly influenced their antiplasmodial activity. researchgate.net
In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to significantly enhance the inhibitory activity against α-glucosidase and α-amylase. nih.gov For a series of benzoxazole derivatives, it was noted that compounds with a 5-chlorobenzo[d]oxazole moiety were generally more potent in their cytotoxic activity against MCF-7 and HepG2 cancer cells compared to unsubstituted or 5-methylbenzo[d]oxazole-containing derivatives. nih.gov
Development of Pharmacophore Models based on Mechanistic Data
A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target and exert its effect. These models are developed based on SAR data and mechanistic studies.
For new benzoxazole derivatives designed as VEGFR-2 inhibitors, the design was based on the essential pharmacophoric features of known inhibitors. nih.gov This guided the synthesis of compounds with the potential to fit into the active site of the receptor. Similarly, for 2-phenoxybenzamide derivatives, insights from SAR studies helped in understanding the key structural requirements for antiplasmodial activity, which can be used to build a pharmacophore model for future design of more potent analogs. researchgate.net The development of such models is a crucial step in rational drug design, allowing for the virtual screening of large compound libraries and the focused synthesis of new, potentially more effective derivatives.
Applications in Advanced Materials and Chemical Technologies
Supramolecular Chemistry and Self-Assembly of 2-Chloro-5-(3-methoxyphenyl)benzoic acid Analogues
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Benzoic acid derivatives are well-known building blocks in this field due to their ability to form predictable hydrogen-bonding patterns. acs.orgnih.gov
Analogues of this compound are prime candidates for the design of self-assembling molecular architectures. The carboxylic acid group typically forms strong, directional hydrogen bonds, leading to the creation of dimers. acs.org These dimers can then further assemble through weaker interactions, such as π–π stacking of the aromatic biphenyl (B1667301) systems and dipole-dipole interactions involving the chloro and methoxy (B1213986) substituents. nih.gov
The specific positioning of these functional groups can be engineered to create molecular clefts or cavities, which are essential for molecular recognition—the specific binding of a "guest" molecule to a "host." nih.gov By modifying the substituents on the biphenyl rings, researchers can tune the size, shape, and electronic properties of these cavities to selectively bind to target molecules. nih.gov
Below is a table illustrating how different functional groups on a biphenyl carboxylic acid scaffold can influence the types of intermolecular interactions that drive self-assembly.
| Functional Group | Predominant Non-Covalent Interaction | Potential Supramolecular Architecture |
| Carboxylic Acid | Hydrogen Bonding | Dimers, Chains, Sheets |
| Biphenyl Core | π–π Stacking | Stacked Columns, Lamellar Structures |
| Chloro Group | Halogen Bonding, Dipole-Dipole | Directional Intermolecular Contacts |
| Methoxy Group | Dipole-Dipole, Weak Hydrogen Bonding | Modified Crystal Packing |
The development of host molecules for specific guests is a central theme in supramolecular chemistry. mdpi.comwikipedia.org The rigid structure of the biphenyl core in analogues of this compound provides a stable framework for creating a binding pocket. rsc.org The functional groups can then be positioned to interact specifically with a guest molecule through a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. wikipedia.orgrsc.org
For instance, a host molecule based on this scaffold could be designed to encapsulate small organic molecules, ions, or even drug molecules. Such host-guest systems have potential applications in areas like chemical sensing, drug delivery, and separation technologies. mdpi.comnih.gov The binding affinity and selectivity of these hosts can be fine-tuned by altering the electronic nature of the aromatic rings through the addition of electron-donating or electron-withdrawing groups.
Catalysis and Ligand Design
The molecular structure of this compound also lends itself to applications in catalysis, both as a ligand for metal catalysts and as a scaffold for organocatalysts.
The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an effective ligand for a wide range of transition metals. nih.govrsc.org Metal complexes incorporating such ligands can be used as catalysts in a variety of organic reactions. nih.govprinceton.edu The biphenyl framework provides steric bulk that can influence the selectivity of the catalytic reaction, while the electronic properties of the chloro and methoxy groups can modulate the reactivity of the metal center. nih.gov
Potential catalytic applications for metal complexes of this and related ligands could include cross-coupling reactions, hydrogenations, and oxidations. The table below lists some transition metals and the types of catalytic reactions they are commonly used for with carboxylate ligands.
| Metal | Example Catalytic Application |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Hydrogenation, Hydroformylation |
| Copper (Cu) | Decarboxylative functionalization, Ullmann coupling |
| Iron (Fe) | Oxidation reactions |
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Chiral biphenyl structures are a well-established scaffold for the design of effective asymmetric organocatalysts. beilstein-journals.org Although this compound is not chiral itself, the restricted rotation around the biphenyl single bond, a phenomenon known as atropisomerism, can lead to chirality in appropriately substituted analogues.
If resolved into its stable, non-interconverting enantiomers, a chiral derivative of this benzoic acid could serve as a Brønsted acid catalyst. nih.govresearchgate.net Chiral Brønsted acids are known to catalyze a variety of enantioselective reactions, such as Mannich reactions, Friedel-Crafts alkylations, and cycloadditions. nih.govbeilstein-journals.org The combination of the acidic carboxylic acid group and the defined three-dimensional structure of the chiral biphenyl backbone would be key to achieving high levels of stereocontrol. rsc.org
Non-Pharmaceutical Industrial and Agricultural Applications
The chemical robustness and functional group combination of this compound and its analogues suggest their utility in a range of industrial and agricultural contexts.
Polychlorinated biphenyls (PCBs) were historically used in a wide array of industrial applications, including as dielectric fluids, plasticizers, and in pigments and dyes, due to their chemical stability and non-flammability. epa.govresearchgate.networdpress.com While the use of PCB mixtures is now heavily restricted due to environmental concerns, the synthesis of specific, functionalized chlorinated biphenyls like this compound allows for the targeted use of their desirable properties while controlling their environmental impact. Such compounds can serve as valuable intermediates in the synthesis of more complex molecules for materials science, including polymers and liquid crystals. ajgreenchem.com
In the agricultural sector, numerous carboxylic acid derivatives, including those with a biphenyl structure, have been developed as herbicides. researchgate.netnih.gov These compounds often work by inhibiting key enzymes in the metabolic pathways of weeds. acs.orgnih.gov For example, some pyrimidine-biphenyl hybrids are known to be potent inhibitors of acetohydroxyacid synthase (AHAS), a critical enzyme for plant growth. acs.orgnih.gov The structural features of this compound make it and its derivatives interesting candidates for investigation as new herbicidal agents. mdpi.com
The table below summarizes potential non-pharmaceutical applications for this class of compounds.
| Application Area | Potential Use | Rationale |
| Industrial Chemistry | Intermediate for pigments and polymers | Chemical stability of the chlorinated biphenyl core. epa.govnih.gov |
| Component in liquid crystal displays | Rigidity and defined shape of the biphenyl structure. ajgreenchem.com | |
| Agrochemicals | Herbicide development | Structural similarity to known herbicidal biphenyl carboxylic acids. nih.govnih.govmdpi.com |
Building Block in Polymer and Monomer Synthesis
The primary documented application of this compound is as a specialized building block in the field of polymer science. bldpharm.com The structure of the molecule allows it to be incorporated into polymer chains or used to synthesize more complex monomers. The presence of the carboxylic acid group provides a reactive site for polymerization reactions, such as esterification or amidation, while the biphenyl core influences the physical and chemical properties of the resulting polymer, such as thermal stability, rigidity, and optical characteristics. Chemical suppliers categorize this compound under material science and polymer science as a "Material Building Block," indicating its role in the creation of novel polymeric materials. bldpharm.com
Table 1: Application in Polymer Synthesis
| Application Area | Role of Compound | Potential Contribution to Polymer Properties |
|---|
Precursor for Agrochemicals (e.g., Herbicides, Fungicides)
While many substituted benzoic acid derivatives serve as crucial intermediates in the agrochemical industry for producing herbicides and fungicides, detailed research findings specifically identifying this compound as a direct precursor for commercial or developmental agrochemicals are not available in the reviewed literature. chemimpex.comanshulchemicals.comchemimpex.com Although related compounds with chloro and methoxy substitutions on a benzoic acid core are common in herbicide synthesis, the specific utility of the 3-methoxyphenyl (B12655295) group in this context for the target compound is not documented. chemimpex.comchemimpex.com
Advanced Chemical Intermediate in Specialty Chemicals Manufacturing
Beyond its role in polymer science, this compound functions as an advanced intermediate in the broader specialty chemicals sector. bldpharm.com Its availability from chemical manufacturers is for research and development purposes, signifying its use in multi-step synthetic pathways to produce complex, high-value molecules. bldpharm.com Specialty chemicals are defined by their performance or function, and intermediates like this compound are critical for synthesizing products used in electronics, advanced coatings, and other niche technological applications.
Sensor Technology and Analytical Method Development
The unique electronic and structural characteristics of this compound suggest potential utility in analytical applications, though specific published research in these areas is limited.
Design of Chemo-Sensors Based on Compound Interactions
There is no specific information available in the scientific literature detailing the use of this compound in the design or development of chemo-sensors. While related chemical structures can sometimes be employed for their specific binding or signaling properties, the application of this particular compound for such purposes has not been documented.
Methodologies for Detection and Quantification in Research Matrices
Specific, validated analytical methods for the routine detection and quantification of this compound in complex research matrices have not been published. However, standard analytical techniques would be employed for its characterization. Chemical suppliers confirm the availability of analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to verify the compound's identity and purity. bldpharm.com The development of a quantitative method would likely involve techniques such as reverse-phase HPLC with UV detection, given the compound's aromatic structure. ekb.eg
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1179607-85-2 |
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.69 g/mol |
| Predicted Density | 1.292 g/cm³ |
| Predicted Boiling Point | 431.6 ± 35.0 °C |
Data sourced from chemical supplier databases. bldpharm.com
Future Research Directions and Emerging Opportunities for 2 Chloro 5 3 Methoxyphenyl Benzoic Acid
Development of Novel and More Efficient Synthetic Methodologies
The synthesis of substituted biphenyl (B1667301) carboxylic acids is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and versatile methodologies. Future research in the synthesis of 2-Chloro-5-(3-methoxyphenyl)benzoic acid could focus on several promising areas:
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies for constructing the biphenyl core predominantly rely on palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an aryl halide with an aryl boronic acid, is a prime candidate for the synthesis of this molecule. lookchem.com Future work could optimize reaction conditions using advanced catalyst systems, such as those employing water-soluble fullerene-supported PdCl2 nanocatalysts, to achieve higher yields and facilitate greener reaction conditions. lookchem.com Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, could be explored for the synthesis of related aniline (B41778) derivatives, which could then be further functionalized. wikipedia.orgorganic-chemistry.org The development of one-pot procedures that combine multiple synthetic steps would also be a significant advancement. arabjchem.org
Flow Chemistry and Process Optimization: The transition from batch to continuous flow synthesis offers numerous advantages, including improved reaction control, enhanced safety, and easier scalability. Future synthetic efforts could focus on developing a continuous flow process for the large-scale production of this compound and its derivatives. This would be particularly relevant for potential industrial applications.
Alternative Coupling Strategies: While palladium catalysis is dominant, exploring alternative coupling methods, such as those utilizing other transition metals like nickel or copper, could lead to novel synthetic pathways with different substrate scopes and functional group tolerances.
| Synthetic Strategy | Key Features | Potential Advantages |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of an aryl halide with an aryl boronic acid. lookchem.com | High yields, good functional group tolerance, commercially available starting materials. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org | Versatile for synthesizing amino-derivatives. |
| Flow Chemistry | Continuous reaction processing. | Improved control, safety, and scalability. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research could delve into the following:
Directed C-H Functionalization: The presence of the carboxylic acid and methoxy (B1213986) groups could be exploited to direct the selective functionalization of C-H bonds on the aromatic rings. This would provide a powerful tool for rapidly generating a library of derivatives with diverse substitution patterns.
Oxidative Ring-Opening: Studies on related biphenyl carboxylic acids have shown that they can undergo oxidative ring-opening, leading to the formation of different dicarboxylic acids. acs.org Investigating the oxidative decomposition of this compound could reveal novel reaction pathways and potentially lead to the synthesis of valuable fine chemicals.
Unconventional Gas-Phase Synthesis: Research into the gas-phase synthesis of biphenyls has challenged the traditional understanding of their formation at high temperatures. researchgate.net Exploring similar unconventional reaction conditions for the synthesis and transformation of this compound could lead to unexpected and synthetically useful outcomes.
Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational modeling could be applied in several ways:
Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.comresearchgate.net Such studies can provide insights into its reactivity, acidity, and intermolecular interactions. mdpi.comresearchgate.net For instance, DFT can be used to calculate the gas-phase acidity and explore the influence of the chloro and methoxyphenyl substituents. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of biologically active derivatives of this compound were to be synthesized, 3D-QSAR studies could be performed to build models that correlate their structural features with their biological activity. researchgate.net This would enable the rational design of more potent and selective compounds.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with biological targets or in different solvent environments. asianpubs.org This can provide a deeper understanding of its behavior at the molecular level.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis. mdpi.comresearchgate.net | Acidity, spectroscopic properties, reaction mechanisms. researchgate.netnih.gov |
| 3D-QSAR | Correlation of structure with biological activity. researchgate.net | Guiding the design of more potent analogs. |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions. asianpubs.org | Conformational preferences, binding modes. |
Expanding the Scope of In Vitro Mechanistic Investigations on New Biological Targets
The structural motifs present in this compound are found in numerous biologically active compounds, suggesting that this molecule could also possess interesting pharmacological properties. Future research should focus on:
Screening for Biological Activity: The compound should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels. Given that substituted benzoic acid derivatives have shown retinoid-like activity and inhibitory effects on enzymes like AKR1C3, these would be logical starting points for investigation. nih.govnih.gov
Mechanistic Studies: If significant biological activity is identified, detailed in vitro mechanistic studies should be conducted to elucidate the mode of action. This could involve enzyme kinetics, binding assays, and cell-based assays to understand how the compound interacts with its biological target. For example, a related compound, 2-Chloro-5-methoxybenzoic acid, has been identified as a copper chelator with antagonistic properties against microglia cells, suggesting a potential role in neuroinflammation. biosynth.com
Structure-Activity Relationship (SAR) Studies: A systematic SAR study, involving the synthesis and biological evaluation of a library of analogs, would be crucial for identifying the key structural features required for activity and for optimizing the potency and selectivity of the lead compound.
Innovation in Functional Materials Science and Diversified Industrial Applications
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in materials science and other industrial sectors.
Polymer Synthesis: Biphenyl carboxylic acids are valuable monomers for the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties. chemimpex.com The unique substitution pattern of this compound could lead to polymers with novel properties suitable for applications in electronics or as specialty materials.
Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystal molecules. By modifying the carboxylic acid group to an appropriate ester or other functional group, it may be possible to design novel liquid crystalline materials.
Agrochemicals: Biphenyl derivatives have been widely used in the agrochemical industry as fungicides and herbicides. researchgate.net Screening this compound and its derivatives for pesticidal activity could uncover new applications in this sector.
Organic Intermediates: The compound can serve as a versatile building block in organic synthesis for the construction of more complex molecules for various applications. arabjchem.org
| Application Area | Potential Role of this compound |
| Polymer Science | Monomer for high-performance polymers. chemimpex.com |
| Liquid Crystals | Core structure for novel liquid crystalline materials. |
| Agrochemicals | Scaffold for new pesticides. researchgate.net |
| Organic Synthesis | Versatile building block for complex molecules. arabjchem.org |
Q & A
Q. Table 1: Synthetic Methods Comparison
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
Post-synthesis purification employs:
- Solid-Phase Extraction (SPE) : Effective for removing polar impurities using C18 cartridges and methanol/water gradients .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by leveraging differential solubility.
- Thin-Layer Chromatography (TLC) : Monitor reaction progress with silica plates (eluent: 7:3 hexane/ethyl acetate; Rf ≈ 0.4) .
Advanced: How can structure-activity relationships (SAR) be analyzed for benzoic acid derivatives in biochemical studies?
Methodological Answer:
SAR studies require systematic substitution of functional groups. For example:
- Substituent Variation : Replacing the 3-methoxyphenyl group with a 5-formylfuran-2-yl moiety abolished XPA inhibitory activity, highlighting the importance of aromatic electron-donating groups .
- Charge Modulation : Reducing carboxylate groups (e.g., X055 with a single benzoic acid moiety) improved cellular uptake (IC50 < 20 μM vs. X80’s higher IC50) .
Q. Table 2: Inhibitory Activity of Analogues
| Compound | Substituent | IC50 (XPA Inhibition) | Reference |
|---|---|---|---|
| X80 | Dual benzoic acids | ~50 μM | |
| X055 | 2-Bromo-1-methoxybenzene | <20 μM | |
| 2-Chloro-5-(formylfuran) | 5-Formylfuran-2-yl | No activity |
Advanced: How can target specificity be validated for benzoic acid derivatives in DNA-binding assays?
Methodological Answer:
- Electrophoretic Mobility Shift Assay (EMSA) : Confirm direct protein interaction by observing reduced XPA-DNA complex formation (50 μM X80 showed no RPA inhibition, suggesting specificity) .
- Fluorescent Intercalator Displacement : Rule out DNA binding by monitoring fluorescence quenching; X80 showed no DNA interaction below 100 μM .
- Control Experiments : Test against structurally similar proteins (e.g., Ku) to identify off-target effects.
Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?
Methodological Answer:
- Catalyst Loading : Increase FeCl₃ to 10 mol% for faster chlorination .
- Stepwise Temperature Ramping : Start at 0°C to control exothermic reactions, then warm to 25°C for completion.
- Inert Atmosphere : Use N2 to prevent oxidation of sulfur-containing intermediates .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
